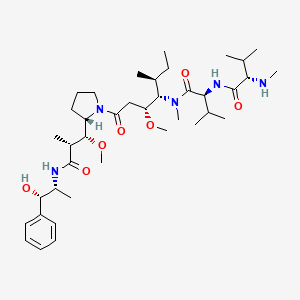

Monomethyl auristatin E

Übersicht

Beschreibung

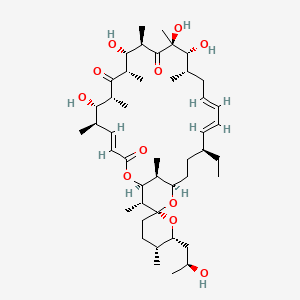

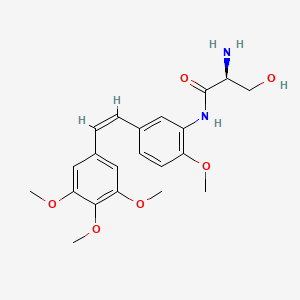

Monomethyl auristatin E is a synthetic antineoplastic agent derived from peptides found in the marine shell-less mollusc Dolabella auricularia. It is a potent antimitotic drug that inhibits cell division by blocking the polymerization of tubulin. Due to its high toxicity, this compound is not used as a standalone drug but is instead linked to monoclonal antibodies to target cancer cells specifically .

Wissenschaftliche Forschungsanwendungen

Monomethyl-Auristatin E hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung zur Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Biologie: Monomethyl-Auristatin E wird in der Zellbiologieforschung eingesetzt, um die Mechanismen der Zellteilung und Mitose zu untersuchen.

Medizin: Die Verbindung ist ein Schlüsselbestandteil von Antikörper-Wirkstoff-Konjugaten (ADCs), die in der Krebstherapie eingesetzt werden. Sie ist an monoklonale Antikörper gekoppelt, um Krebszellen gezielt anzugreifen und zu töten, während gleichzeitig Schäden an gesundem Gewebe minimiert werden.

Industrie: Monomethyl-Auristatin E wird bei der Entwicklung neuer Krebsmedikamente und Therapeutika eingesetzt .

5. Wirkmechanismus

Monomethyl-Auristatin E übt seine Wirkung aus, indem es die Zellteilung durch folgenden Mechanismus hemmt:

Hemmung der Tubulinpolymerisation: Monomethyl-Auristatin E bindet an Tubulin, ein Protein, das für die Mikrotubulibildung unerlässlich ist, und verhindert seine Polymerisation. Dies stört die Bildung des mitotischen Spindelapparats, der für die Chromosomensegregation während der Zellteilung unerlässlich ist.

Antikörper-Wirkstoff-Konjugate (ADCs): Wenn es an monoklonale Antikörper gekoppelt wird, wird Monomethyl-Auristatin E gezielt an Krebszellen abgegeben. .

Vorbereitungsmethoden

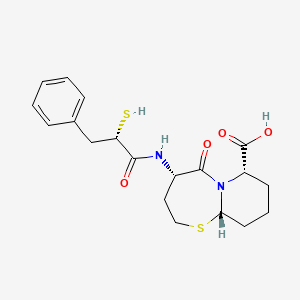

Synthetic Routes and Reaction Conditions: Monomethyl auristatin E is synthesized through a series of chemical reactions involving the coupling of various amino acids and peptide fragments. The synthesis process includes the following steps:

Peptide Synthesis: The initial step involves the synthesis of peptide fragments using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain.

Coupling Reactions: The peptide fragments are then coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form the desired peptide chain.

Deprotection and Purification: The protecting groups on the peptide chain are removed using trifluoroacetic acid (TFA), and the resulting product is purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: The industrial production of this compound involves optimizing the synthetic routes to ensure high yield and purity. The process includes:

Optimization of Reaction Conditions: The reaction conditions, such as temperature, pH, and solvent, are optimized to maximize the yield and minimize the formation of by-products.

Scale-Up Production: The synthesis process is scaled up using large-scale reactors and automated peptide synthesizers to produce this compound in bulk quantities.

Purification and Quality Control: The final product is purified using advanced chromatographic techniques and subjected to rigorous quality control tests to ensure its purity and potency

Analyse Chemischer Reaktionen

Arten von Reaktionen: Monomethyl-Auristatin E unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Monomethyl-Auristatin E kann in Gegenwart von Oxidationsmitteln wie Wasserstoffperoxid (H₂O₂) oder Kaliumpermanganat (KMnO₄) Oxidationsreaktionen eingehen.

Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) durchgeführt werden.

Substitution: Monomethyl-Auristatin E kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen unter bestimmten Bedingungen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid (H₂O₂), Kaliumpermanganat (KMnO₄) und andere Oxidationsmittel.

Reduktion: Natriumborhydrid (NaBH₄), Lithiumaluminiumhydrid (LiAlH₄) und andere Reduktionsmittel.

Substitution: Verschiedene Nukleophile und Elektrophile unter kontrollierten Bedingungen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können beispielsweise Oxidationsreaktionen zu oxidierten Derivaten von Monomethyl-Auristatin E führen, während Reduktionsreaktionen zu reduzierten Formen der Verbindung führen können .

Wirkmechanismus

Monomethyl auristatin E exerts its effects by inhibiting cell division through the following mechanism:

Tubulin Polymerization Inhibition: this compound binds to tubulin, a protein essential for microtubule formation, and prevents its polymerization. This disrupts the formation of the mitotic spindle, which is crucial for chromosome segregation during cell division.

Antibody-Drug Conjugates (ADCs): When linked to monoclonal antibodies, this compound is specifically delivered to cancer cells. .

Vergleich Mit ähnlichen Verbindungen

Monomethyl-Auristatin E wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:

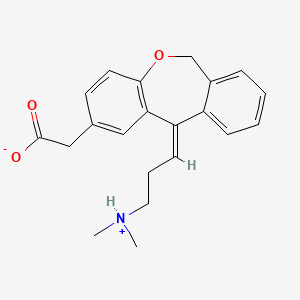

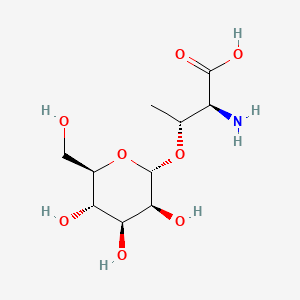

Monomethyl-Auristatin F: Ähnlich wie Monomethyl-Auristatin E ist auch Monomethyl-Auristatin F ein Antimitotikum, das die Tubulinpolymerisation hemmt. Monomethyl-Auristatin F hat eine andere chemische Struktur und weist eine geringere Membranpermeabilität und Bystander-Aktivität auf.

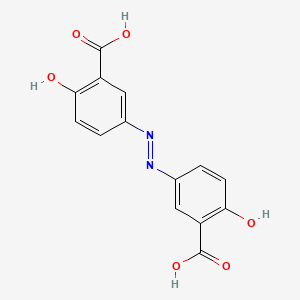

Dolastatin 10: Monomethyl-Auristatin E ist ein synthetisches Analogon von Dolastatin 10, einem natürlichen Peptid mit starker antimitotischer Aktivität. Während beide Verbindungen ähnliche Wirkmechanismen teilen, ist Monomethyl-Auristatin E stabiler und einfacher zu synthetisieren.

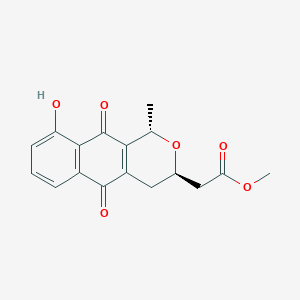

Vinblastin: Vinblastin ist ein weiteres Antimitotikum, das in der Krebstherapie eingesetzt wird.

Monomethyl-Auristatin E zeichnet sich durch seine hohe Wirksamkeit, Stabilität und die Fähigkeit aus, durch Antikörper-Wirkstoff-Konjugate gezielt an Krebszellen abgegeben zu werden, was es zu einem wertvollen Werkzeug in der Krebsforschung und -therapie macht.

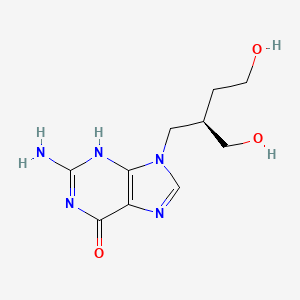

Eigenschaften

CAS-Nummer |

474645-27-7 |

|---|---|

Molekularformel |

C39H67N5O7 |

Molekulargewicht |

718.0 g/mol |

IUPAC-Name |

(2S)-N-[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide |

InChI |

InChI=1S/C39H67N5O7/c1-13-25(6)34(43(10)39(49)33(24(4)5)42-38(48)32(40-9)23(2)3)30(50-11)22-31(45)44-21-17-20-29(44)36(51-12)26(7)37(47)41-27(8)35(46)28-18-15-14-16-19-28/h14-16,18-19,23-27,29-30,32-36,40,46H,13,17,20-22H2,1-12H3,(H,41,47)(H,42,48)/t25-,26+,27+,29-,30+,32-,33-,34-,35-,36+/m0/s1 |

InChI-Schlüssel |

DASWEROEPLKSEI-ATNZIWGLSA-N |

SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC |

Isomerische SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC |

Kanonische SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC |

Aussehen |

white solid powder |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

MMAE peptide monomethyl auristatin E monomethylauristatin E |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

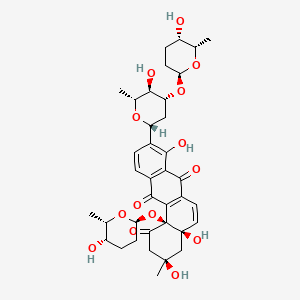

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.